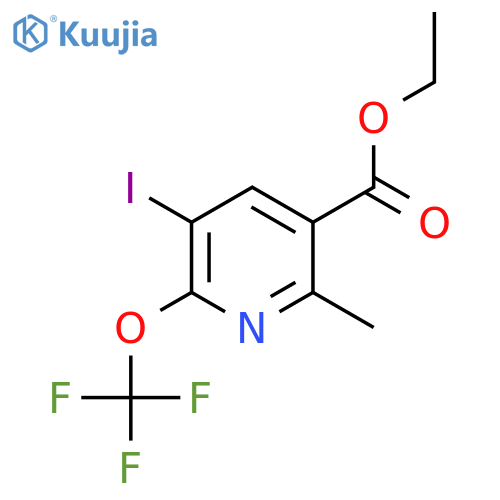

Cas no 1806735-35-2 (Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate)

1806735-35-2 structure

商品名:Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate

CAS番号:1806735-35-2

MF:C10H9F3INO3

メガワット:375.083045721054

CID:4835158

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate

-

- インチ: 1S/C10H9F3INO3/c1-3-17-9(16)6-4-7(14)8(15-5(6)2)18-10(11,12)13/h4H,3H2,1-2H3

- InChIKey: YLOOHQINZROWHZ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=C(C)C(C(=O)OCC)=C1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 301

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 3.6

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029091934-1g |

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate |

1806735-35-2 | 97% | 1g |

$1,504.90 | 2022-03-31 |

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1806735-35-2 (Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 249916-07-2(Borreriagenin)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量